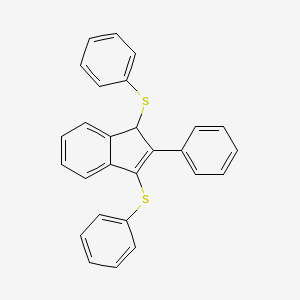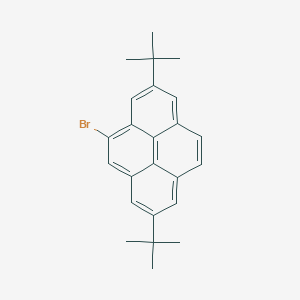
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide is a chemical compound with a unique structure that includes an aminophenyl group, a hydroxy group, and a morpholinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide typically involves the reaction of 4-aminophenol with 4,4-dimethylmorpholine in the presence of a brominating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminophenyl group can be reduced to form an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide involves its interaction with cellular components. The aminophenyl group can interact with proteins and enzymes, potentially inhibiting their function. The hydroxy group may form hydrogen bonds with biological molecules, affecting their stability and activity. The bromide ion can participate in ionic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
2-(4-Aminophenyl)benzimidazole: Used in the synthesis of pharmaceuticals.
4-Aminophenol: A precursor in the synthesis of paracetamol.
Uniqueness
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinium ion structure differentiates it from other aminophenyl derivatives, providing unique properties that can be exploited in various applications.
Propriétés
Numéro CAS |
136294-54-7 |
|---|---|
Formule moléculaire |
C12H19BrN2O2 |
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-4,4-dimethylmorpholin-4-ium-2-ol;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-14(2)7-8-16-12(15,9-14)10-3-5-11(13)6-4-10;/h3-6,15H,7-9,13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
FZJYPQCSCJNORF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)N)O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)


![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
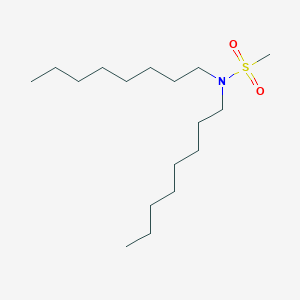
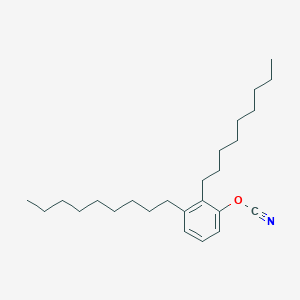
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)
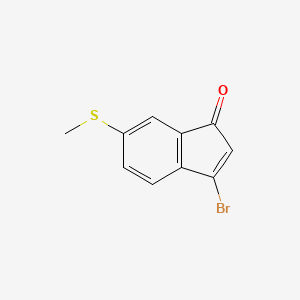


![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
